molecular formula C7H12N2O2 B1339419 4-Acetylpiperazine-1-carbaldehyde CAS No. 223142-88-9

4-Acetylpiperazine-1-carbaldehyde

Cat. No.: B1339419
CAS No.: 223142-88-9
M. Wt: 156.18 g/mol
InChI Key: LDZHPLRJXJLEQV-UHFFFAOYSA-N
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Description

4-Acetylpiperazine-1-carbaldehyde (CAS 223142-88-9) is a versatile piperazine derivative with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol. This compound serves as a valuable synthetic building block in organic chemistry and drug discovery efforts. Piperazine scaffolds are recognized as privileged structures in medicinal chemistry, frequently utilized to improve the pharmacokinetic properties of drug candidates by enhancing water solubility and bioavailability . This compound is specifically featured in pharmacological research as a key intermediate in the synthesis of selective enzyme inhibitors. For instance, it has been used in the development of potent and selective competitive inhibitors for Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), an enzyme implicated in the modulation of the immune response . Researchers value this compound for its bifunctional structure, which allows for further chemical modifications at both the acetyl and carbaldehyde groups, enabling its incorporation into more complex target molecules. It is recommended to store the product sealed in a dry environment at 2-8°C to ensure stability . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetylpiperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(11)9-4-2-8(6-10)3-5-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZHPLRJXJLEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576004
Record name 4-Acetylpiperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223142-88-9
Record name 4-Acetylpiperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 Acetylpiperazine 1 Carbaldehyde and Its Derivatives

Direct Synthesis of 4-Acetylpiperazine-1-carbaldehyde

The direct synthesis of this compound typically involves a two-step process starting from piperazine (B1678402). This process requires the sequential introduction of an acetyl group and a formyl group. The order of these steps is crucial and influences the choice of reagents and reaction conditions.

A common and direct route to this compound involves the N-formylation of 1-acetylpiperazine (B87704). This precursor, which is readily available, possesses one reactive secondary amine site, simplifying the subsequent formylation step. A variety of formylating agents and methodologies have been developed for the N-formylation of secondary amines, many of which are applicable to this synthesis.

Modern synthetic chemistry emphasizes the use of sustainable and atom-economical reagents. In this context, carbon dioxide (CO2) has emerged as a viable C1 source for formylation reactions. The reductive carbonylation of amines using CO2 in the presence of a reducing agent and a catalyst presents a green alternative to traditional formylating agents. researchgate.net This process typically involves the reaction of the amine with CO2 and hydrogen gas (H2), often facilitated by noble metal catalysts such as ruthenium, rhodium, or palladium. researchgate.net The reaction proceeds through the formation of a carbamate intermediate, which is then reduced to the formyl group.

Catalyst-free systems have also been developed, utilizing reagents like ammonia borane (BH3NH3) as the reductant in the presence of CO2. rsc.org These reactions can provide good to excellent yields of the formylated product under mild conditions. rsc.org Another approach involves the use of hydrosilanes as the reducing agent, which can react with CO2 to form a formoxysilane intermediate that subsequently formylates the amine. acs.org The reaction pathway can be influenced by the nature of the amine and the specific hydrosilane used. acs.org

The primary precursor for this synthetic route is 1-acetylpiperazine. nih.gov The N-formylation of this secondary amine can be achieved using various methods. Classical methods often employ formic acid or its derivatives. For instance, refluxing the amine with formic acid in a solvent like toluene, often with a Dean-Stark trap to remove the water byproduct, is a common procedure. nih.gov Solvent-free conditions, heating the amine directly with formic acid, have also been reported to be effective. nih.gov

More recent and "greener" approaches include the oxidative carbonylation of amines with sources like paraformaldehyde, which can be catalyzed by both noble and non-noble metal catalysts. researchgate.netresearchgate.net The choice of catalyst and reaction conditions is critical to achieving high yields and selectivity.

Below is a table summarizing various N-formylation conditions applicable to secondary amines like 1-acetylpiperazine.

Formylation MethodFormyl SourceReducing Agent / CatalystTypical ConditionsRef.
Dehydration CondensationFormic AcidNoneToluene, reflux with Dean-Stark trap nih.gov
Reductive CarbonylationCO2 / H2Ru, Rh, Pd, or Ir catalystsElevated temperature and pressure researchgate.net
CO2 / HydrosilaneCO2Hydrosilanes (e.g., PhSiH3)Catalyst (e.g., Zn(OAc)2/phen) or catalyst-free acs.orgrsc.org
Oxidative CouplingParaformaldehydeAu/TiO2 or CoNC catalystVaries with catalyst researchgate.net

An alternative pathway to this compound involves the acetylation of a piperazine derivative that already contains the formyl group, namely piperazine-1-carbaldehyde. This approach requires the selective acetylation of the secondary amine in the presence of the existing formamide (B127407) functionality.

Acylation of piperazine and its derivatives is a well-established transformation. ambeed.com Typically, this is achieved using acylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base to neutralize the acid byproduct. The reaction conditions can be tailored to favor mono-acetylation. For instance, in the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine, acetic anhydride is used in an alcohol-water solution with a base. google.com

N-Formylation Reactions from Precursors

Selective Functionalization Strategies for Piperazine Scaffolds

The synthesis of unsymmetrically disubstituted piperazines like this compound is a central challenge in medicinal and synthetic chemistry. The key to success lies in the ability to selectively functionalize one nitrogen atom in the presence of the other.

Achieving chemoselectivity in the functionalization of piperazine is crucial. One common strategy involves the use of a protecting group. For example, one nitrogen of piperazine can be protected with a group like tert-butyloxycarbonyl (Boc), allowing the other nitrogen to be acylated. Subsequent deprotection and a second, different acylation reaction yield the desired unsymmetrically substituted product. nih.gov

However, one-pot procedures are often more efficient. A method for preparing monosubstituted piperazines involves the in-situ formation of a piperazine-1-ium cation (as a monohydrochloride or monoacetate), which then reacts with an acylating reagent. nih.gov This approach can provide high yields of the monosubstituted product, which can then be subjected to a second, different acylation.

The inherent difference in the reactivity of the two nitrogen atoms in a monosubstituted piperazine allows for selective functionalization. For instance, the nitrogen in 1-acetylpiperazine is a secondary amine, which is generally more nucleophilic than the nitrogen in piperazine-1-carbaldehyde, which is part of a formamide. This difference in reactivity can be exploited to control the sequence of acylation reactions.

Furthermore, chemoselective protocols have been developed for the protection of functional groups in molecules containing both amine and hydroxyl groups. rsc.org While not directly applicable to the two nitrogens of piperazine, these studies highlight the principles of tuning reaction conditions and catalyst choice to achieve selectivity between similar functional groups. rsc.org

Mono-Substitution and Di-Substitution Control on the Piperazine Ring

Achieving selective mono-substitution on the symmetrical piperazine ring is a significant challenge in the synthesis of derivatives like this compound. The primary obstacle is the propensity for di-substitution due to the presence of two reactive secondary amine groups. nih.gov Traditional methods often resort to using protecting groups, such as tert-butyloxycarbonyl (Boc), which necessitates a multi-step process of protection, substitution, and deprotection. nih.gov

To overcome these challenges, methods have been developed to control the molar ratio of reactants and leverage the electronic properties of the substituents. The formation of symmetrically disubstituted by-products can be suppressed by carefully managing the molar ratio of free piperazine to its dihydrochloride salt and by considering the nature of the reacting agent. nih.gov The basicity and nucleophilicity of the second nitrogen atom in the newly formed mono-substituted piperazine derivative are influenced by the first substituent, which can be exploited to prevent a second reaction. nih.gov For instance, a one-pot, one-step procedure has been developed that yields a wide array of mono-substituted piperazines in high purity and yield, effectively minimizing the formation of di-substituted products. nih.gov

Another strategy involves the use of mixed anhydrides. A series of mono-substituted piperazine derivatives have been successfully obtained by reacting piperazine with trimethylacetic arylcarboxylic anhydrides, which are prepared in situ from an arylcarboxylic acid and trimethylacetyl chloride. organic-chemistry.org

Protonation-Based Protection/Deprotection in Synthesis

A streamlined and efficient alternative to traditional protecting groups is the use of protonation to temporarily deactivate one of the nitrogen atoms on the piperazine ring. This in-situ protection strategy simplifies the synthesis of mono-substituted derivatives significantly. nih.gov The core principle involves the reaction of a piperazine-1-ium cation, formed as a monohydrochloride or monoacetate salt, with an appropriate reagent. nih.gov This protonation effectively shields one secondary nitrogen, directing the reaction to the remaining free nitrogen and thus preventing di-substitution. nih.gov

This method is highly practical as it eliminates the need for the introduction and subsequent removal of a chemical protecting group. nih.gov The required protonated piperazine can be easily prepared within the reaction mixture. For example, dissolving free piperazine in acetic acid generates piperazine monoacetate, while reacting free piperazine with piperazine dihydrochloride in methanol yields piperazine monohydrochloride. nih.gov This approach has been successfully applied to a broad range of reactions, including those with acyl reagents and Michael acceptors, to produce mono-substituted piperazines. nih.gov

Catalytic Approaches in the Synthesis of Piperazine Carbaldehyde Derivatives

Catalysis plays a pivotal role in the modern synthesis of piperazine derivatives, offering enhanced efficiency, selectivity, and milder reaction conditions. Both metal-based and organic catalysts are employed extensively.

Metal-Catalyzed Reactions (e.g., Tin-catalyzed, Copper-catalyzed)

A variety of metal catalysts are utilized for synthesizing piperazine scaffolds. Palladium-catalyzed methodologies are particularly prominent, providing efficient routes to arylpiperazines under aerobic conditions. acs.org These reactions can even use piperazine itself as a solvent, creating a more cost-effective and environmentally friendly process. acs.org Palladium catalysis is also key in cyclization reactions that produce highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org

Tin-based reagents, used in the Tin Amine Protocol (SnAP), have been employed for the synthesis of C-H functionalized piperazines. mdpi.com However, concerns over tin toxicity have led to the development of alternatives. Copper salts are often used in conjunction with other methods, though their removal can complicate workups. mdpi.com Other transition metals like iridium and ruthenium are effective as photoredox catalysts, converting visible light into chemical energy for synthesis. mdpi.com Iridium-based complexes, for example, can catalyze the synthesis of C-substituted piperazines from imines with high atom economy and diastereoselectivity. acs.org Gold-catalyzed cyclizations have also been used to create tetrahydropyrazine intermediates, which can be further modified to yield diverse piperazine structures. organic-chemistry.org

Catalyst SystemReaction TypeAdvantages
Palladium (Pd) C-N Cross-Coupling / AminationHigh yields, aerobic conditions, cost-effective. acs.org
Iridium (Ir) Photoredox Catalysis / CycloadditionMild conditions, high stereoselectivity, atom-economical. mdpi.comacs.org
Ruthenium (Ru) Diol-Diamine CouplingTolerates diverse functional groups. organic-chemistry.org
Gold (Au) CyclizationAccess to diverse piperazine scaffolds. organic-chemistry.org
Tin (Sn) / Copper (Cu) SnAP ChemistryC-H functionalization, though toxicity and workup are concerns. mdpi.com

Role of Organocatalysis and Other Catalytic Systems

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing heterocyclic compounds. The use of small organic molecules as catalysts is a rapidly growing field, offering mild and environmentally benign reaction pathways. researchgate.net In the context of piperazine synthesis, organic photoredox catalysis provides an operationally simple method where direct substrate oxidation followed by radical cyclization with in-situ generated imines can furnish the desired piperazine products. organic-chemistry.org

Hybrid approaches that combine biocatalysis with organocatalysis are also being developed. These cascade processes can generate key chiral building blocks for complex molecules. nih.gov For instance, a transaminase enzyme can be used to create a reactive intermediate that then undergoes an organocatalyzed Mannich reaction, demonstrating the potential for creating complex piperidine (B6355638) and related piperazine structures. researchgate.netnih.gov

Solid-Phase Synthesis Techniques for Piperazine Derivatives

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for drug discovery and optimization. This technique has been successfully adapted for the synthesis of various piperazine derivatives, including arylpiperazines and piperazine-2,5-diones. nih.gov

In a typical solid-phase synthesis, the piperazine scaffold or a precursor is attached to a solid support, such as a resin. nih.gov Subsequent reactions are carried out, and excess reagents and by-products are easily removed by washing the resin. This simplifies purification significantly compared to traditional solution-phase chemistry. The final product is then cleaved from the solid support. acs.org

Solid Support TypeApplicationKey Feature
BAL-MBHA-PS Resin Parallel synthesis of arylpiperazine librariesAdaptable protocol, suitable for manual synthesis sets. nih.gov
BAL-PS-SynPhase Lanterns Parallel synthesis of arylpiperazine librariesModular solid support, allows for manual sorting and pooling. nih.gov
Wang Resin Synthesis of piperazinonesUsed for N-alkylation and subsequent coupling reactions. acs.org

Large-Scale Synthetic Route Development

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, including cost, safety, efficiency, and environmental impact. For piperazine-containing compounds, which are prevalent in the pharmaceutical industry, developing robust large-scale routes is critical. nih.govmdpi.com

Furthermore, methodologies that are inherently scalable are highly desirable. A facile method for synthesizing chiral piperazines via the hydrogenation of activated pyrazines has demonstrated practical utility through its easy scalability. acs.org Similarly, Pd-catalyzed reactions that can be run under solvent-free conditions offer significant advantages for large-scale production by reducing waste and simplifying product isolation. acs.org

Chemical Reactivity and Derivatization of 4 Acetylpiperazine 1 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical reactions, including reductions, oxidations, and nucleophilic additions. These transformations allow for the conversion of the formyl group into other valuable functional groups.

The aldehyde functional group of 4-acetylpiperazine-1-carbaldehyde can be readily reduced to a primary alcohol, yielding 1-acetyl-4-(hydroxymethyl)piperazine. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.commasterorganicchemistry.com The reaction typically proceeds by the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This is followed by a workup step, often with a weak acid, to protonate the resulting alkoxide and afford the primary alcohol. masterorganicchemistry.com

ReactantReagentProductReaction Type
This compoundSodium Borohydride (NaBH₄)1-Acetyl-4-(hydroxymethyl)piperazineReduction

Oxidation of the aldehyde group in this compound leads to the formation of the corresponding carboxylic acid, 4-acetylpiperazine-1-carboxylic acid. A strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) can be employed for this purpose. libretexts.org The reaction involves the conversion of the aldehyde C-H bond into a C-O bond, typically under neutral or slightly basic conditions. libretexts.org

ReactantReagentProductReaction Type
This compoundPotassium Permanganate (KMnO₄)4-Acetylpiperazine-1-carboxylic acidOxidation

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by various nucleophiles. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's position. libretexts.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the aldehyde. masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. libretexts.org For example, reacting this compound with methylenetriphenylphosphorane (B3051586) would yield 1-acetyl-4-vinylpiperazine.

Reductive Amination: Reductive amination is a versatile method for forming amines from carbonyl compounds. d-nb.infonih.gov In this two-step, one-pot process, the aldehyde first reacts with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to the corresponding amine. nih.govgoogle.com For instance, the reaction of this compound with a primary amine (R-NH₂) would yield a secondary amine product.

ReactantReagent(s)Product TypeReaction Name
This compoundPhosphonium Ylide (e.g., Ph₃P=CH₂)AlkeneWittig Reaction
This compoundPrimary Amine (R-NH₂), Reducing Agent (e.g., NaBH(OAc)₃)Secondary AmineReductive Amination

While specific methods for the deformylation of this compound are not extensively documented, general procedures for the removal of a formyl group from a nitrogen atom can be considered. These often involve acidic or basic hydrolysis, although the conditions must be carefully chosen to avoid the simultaneous hydrolysis of the acetyl group.

Reactions Involving the Acetyl Moiety

The acetyl group, present as an amide linkage within the piperazine (B1678402) ring, also offers a site for chemical modification, primarily through hydrolysis.

The N-acetyl group of this compound can be hydrolyzed under either acidic or basic conditions to yield 1-piperazinecarbaldehyde. This reaction involves the cleavage of the amide bond. The stability of the formyl group under these conditions would need to be considered to achieve selective deacetylation.

ReactantConditionProductReaction Type
This compoundAcidic or Basic Hydrolysis1-PiperazinecarbaldehydeHydrolysis

Modifications at the Acetyl Carbonyl

The acetyl carbonyl group in this compound is part of an amide functionality and is therefore less electrophilic and less reactive towards nucleophiles than the aldehyde carbonyl. However, it can still participate in certain chemical transformations. While specific studies on the acetyl carbonyl of this exact molecule are limited, reactivity can be inferred from analogous systems.

For instance, the reaction of related cyclic amidrazones with carbonyl compounds such as acetylacetone (B45752) or ethyl acetoacetate (B1235776) leads to the formation of pyrazole (B372694) and triazolophthalazine derivatives, respectively. mdpi.com These reactions highlight the potential for the acetyl group to participate in cyclization reactions under specific conditions.

Table 1: Examples of Reactions with Carbonyl Compounds

Reactant 1Reactant 2Product TypeReference
Cyclic AmidrazoneAcetylacetonePyrazole derivative mdpi.com
Cyclic AmidrazoneEthyl acetoacetateTriazolophthalazine derivative mdpi.com

Intramolecular Rearrangements (e.g., acetyl migration)

Intramolecular acyl migration is a known phenomenon in molecules containing multiple functional groups, particularly in peptide and carbohydrate chemistry. researchgate.netcsic.es In the context of this compound, the possibility of acetyl migration, for instance from the nitrogen to a hypothetical hydroxyl group introduced elsewhere on the molecule, is a plausible consideration.

The mechanism of such a migration typically involves the formation of a cyclic intermediate. For example, N-to-O acyl migration in serine or threonine-containing peptides proceeds through a five-membered ring intermediate under acidic conditions. researchgate.net Conversely, the reverse O-to-N acyl migration can occur under neutral or slightly basic conditions. researchgate.netnih.gov The rate and direction of acyl migration are influenced by factors such as the nature of the acyl group, steric hindrance, and the electronic properties of the surrounding molecular framework. csic.es While no direct studies on acetyl migration in this compound have been reported, these principles from related fields provide a basis for predicting its potential behavior. researchgate.netcsic.esnih.gov

Reactivity of the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, one of which is acylated with a formyl group and the other with an acetyl group. The nitrogen atom of the formamide (B127407) (N-1) is significantly less nucleophilic due to the electron-withdrawing effect of the formyl group. The other nitrogen (N-4), being part of an amide, is also less basic than a typical secondary amine but can still undergo certain reactions. However, many derivatizations at the piperazine nitrogens would likely start from a precursor molecule before the introduction of the formyl or acetyl groups. For the purpose of this review, we will consider the potential for further substitution on the existing this compound scaffold, acknowledging that some of these reactions may be more efficiently carried out on a different piperazine derivative.

Acylation Reactions

Further acylation of the piperazine nitrogens in this compound is unlikely due to the presence of the electron-withdrawing acetyl and formyl groups which significantly decrease the nucleophilicity of the nitrogen atoms. However, in the broader context of piperazine chemistry, acylation is a common strategy for derivatization. For instance, the incorporation of an acyl piperazine moiety at specific positions in natural products has been shown to enhance their biological activities. rsc.org

Sulfonylation Reactions

Similar to acylation, direct sulfonylation of the piperazine nitrogens in this compound would be challenging. However, the synthesis of sulfonated piperazine derivatives is a well-established method for creating new chemical entities. For example, phenylpiperazine derivatives can be synthesized through a series of reactions that include the sulfonylation of a 2-substituted 4-methylaniline, followed by cyclization to form the piperazine ring, and subsequent N-substitution reactions. nih.gov In one reported synthesis, 4-substituted sulfonyl-1-phenylpiperazines were prepared from an intermediate phenylpiperazine via reaction with various sulfonyl halides in the presence of triethylamine. nih.gov

Table 2: Synthesis of Sulfonyl-1-phenylpiperazines

Reactant 1Reactant 2ReagentProductReference
Phenylpiperazine intermediateSulfonyl halideTriethylamine4-Substituted sulfonyl-1-phenylpiperazine nih.gov

Alkylation Reactions

The alkylation of the piperazine nitrogen atoms is a common method for introducing structural diversity. While the nucleophilicity of the nitrogens in this compound is reduced, reactions may still be possible under certain conditions. A study on the alkylation of N-acetylpiperazine, a close structural analog, provides insight into this type of transformation. N-acetylpiperazine can be readily alkylated with various alkyl halides, such as butyl, hexyl, octyl, and dodecyl bromides, in the presence of a base like potassium carbonate, followed by hydrolysis of the acetyl group to yield N-alkylpiperazines. biointerfaceresearch.com This suggests that the nitrogen atom at position 1 of N-acetylpiperazine retains sufficient nucleophilicity for alkylation.

Table 3: Alkylation of N-Acetylpiperazine

Alkylating AgentProduct (after hydrolysis)Reference
n-Butyl bromideN-Butylpiperazine biointerfaceresearch.com
n-Hexyl bromideN-Hexylpiperazine biointerfaceresearch.com
n-Octyl bromideN-Octylpiperazine biointerfaceresearch.com
n-Dodecyl bromideN-Dodecylpiperazine biointerfaceresearch.com

Complexation and Coordination Chemistry

The nitrogen atoms of the piperazine ring, even when acylated, can act as ligands for metal ions, forming coordination complexes. rsc.orgnih.gov The ability of piperazine and its derivatives to form stable complexes with various transition metals is well-documented. nih.gov The nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, which acts as a Lewis acid. chadsprep.com

A study on the catalytic activity of zinc(II) compounds in the presence of various piperidine (B6355638) and piperazine derivatives demonstrated the formation of a cocrystal involving 1-acetylpiperazine (B87704). rsc.org Specifically, a cocrystal of [Zn(quin)2(1-Acpz)2]·[Zn(quin)2(pz)]n·4CH3CN was isolated from a reaction system containing 1-acetylpiperazine (1-Acpz), indicating that the acetylated piperazine can indeed coordinate with a metal center. rsc.org Furthermore, piperazine-based ligands are known to form complexes with various metal ions such as Cu(II), Pt(II), and Ni(II), often exhibiting a square planar geometry. nih.gov The piperazine ring in some macrocyclic ligands has been observed to adopt a boat conformation to act as a bidentate ligand. nih.gov

Formation of Complex Molecular Architectures and Hybrid Compounds

The unique bifunctional nature of this compound, possessing both an aldehyde group and an N-acetylated piperazine ring, makes it a valuable building block for the synthesis of complex molecular architectures and hybrid compounds. Its aldehyde functionality serves as a reactive handle for participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly in multicomponent reactions (MCRs) that are prized for their efficiency in generating molecular complexity from simple precursors. encyclopedia.pubnih.govrsc.org

One of the most significant applications for an aldehyde like this compound is in the Biginelli reaction . This well-established three-component reaction involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgnih.gov By employing this compound as the aldehyde component, it is possible to synthesize 3,4-dihydropyrimidinones (DHPMs) or their thio-analogs bearing a 4-(4-acetylpiperazin-1-yl)phenyl group at the C4 position. nih.govnih.gov This strategy allows for the direct incorporation of the piperazine moiety into a privileged heterocyclic scaffold known for a wide range of biological activities. encyclopedia.pubnih.gov The reaction is typically catalyzed by Brønsted or Lewis acids and proceeds through a series of steps including condensation and cyclization to yield the final dihydropyrimidine (B8664642) ring structure. wikipedia.org

Furthermore, this compound is a key starting material for the synthesis of chalcones , which are important intermediates for building various heterocyclic systems. nih.govresearchgate.net Through a Claisen-Schmidt condensation, the aldehyde group of this compound can react with a variety of ketones (e.g., substituted acetophenones) in the presence of a base to form α,β-unsaturated ketones, or chalcones. nih.gov These piperazine-containing chalcones can then undergo cyclization reactions with reagents like hydrazine (B178648) hydrate (B1144303) to produce pyrazolines , a class of five-membered nitrogen-containing heterocycles. researchgate.netdergipark.org.triarjset.com The addition of hydrazine hydrate to the α,β-unsaturated system of the chalcone (B49325), followed by intramolecular cyclization and dehydration, yields the stable pyrazoline ring. nih.govdergipark.org.tr Acetic anhydride (B1165640) can be used in conjunction with hydrazine hydrate to directly afford 1-acetyl pyrazoline derivatives. researchgate.net

The concept of molecular hybridization, which involves combining distinct pharmacophoric units into a single molecule, can be effectively realized using this compound. Its participation in various MCRs beyond the Biginelli reaction allows for the creation of novel hybrid compounds. For instance, aldehydes are crucial components in the Hantzsch dihydropyridine (B1217469) synthesis and various isocyanide-based multicomponent reactions, which can generate highly functionalized and complex molecular frameworks in a single synthetic operation. mdpi.commdpi.com

Reaction TypeReactants with this compoundResulting Complex StructureKey Feature
Biginelli Reactionβ-Ketoester, Urea/ThioureaPiperazine-Substituted Dihydropyrimidinones (DHPMs)Incorporates piperazine into a privileged heterocyclic scaffold. nih.govnih.gov
Claisen-Schmidt CondensationKetones (e.g., Acetophenones)Piperazine-Containing ChalconesForms α,β-unsaturated ketone intermediates. nih.govnih.gov
Chalcone CyclizationHydrazine HydratePiperazine-Substituted PyrazolinesBuilds five-membered heterocyclic rings from chalcone precursors. researchgate.netdergipark.org.tr
General Multicomponent Reactions (MCRs)Varies (e.g., Amines, Isocyanides, etc.)Diverse Hybrid HeterocyclesEfficiently builds molecular complexity in a single step. nih.govrsc.org

Structure-Reactivity Relationship Studies of Substituted Piperazines

The reactivity of this compound and its derivatives is intrinsically linked to its molecular structure. Structure-reactivity relationship studies on substituted piperazines are crucial for understanding and predicting their chemical behavior, which is fundamental for designing new synthetic pathways and novel molecules. nih.gov

The core of this compound features a piperazine ring substituted with two distinct electron-withdrawing groups: an N-acetyl group and an N-formyl (carbaldehyde) group. The presence and nature of substituents on the piperazine ring significantly modulate the nucleophilicity of the nitrogen atoms and the reactivity of appended functional groups. The electron-withdrawing character of the acetyl and formyl groups reduces the basicity and nucleophilicity of the piperazine nitrogens compared to an unsubstituted piperazine.

The aldehyde group at the 1-position is the primary site for electrophilic reactions. Its reactivity is influenced by the electronic effects of the acetyl group at the 4-position. Conversely, the N-acetyl group provides a site for potential chemical modification, although it is generally less reactive than the aldehyde.

In the context of forming complex structures as discussed previously, the reactivity of the aldehyde is paramount. For instance, in the Biginelli reaction, the initial step is the nucleophilic addition of urea to the aldehyde. The electrophilicity of the aldehyde's carbonyl carbon is a key factor; electron-withdrawing groups on the piperazine ring are expected to enhance this electrophilicity, potentially increasing the reaction rate.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Utilization as a Building Block for Diverse Heterocyclic Systems

The carbaldehyde functionality of 4-Acetylpiperazine-1-carbaldehyde makes it a key reactant in the construction of various heterocyclic systems. The aldehyde group can readily participate in condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form a wide range of cyclic structures. This reactivity is fundamental in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. For instance, the aldehyde can react with a β-keto ester and a urea (B33335) derivative in a Biginelli-type reaction to construct dihydropyrimidinone rings, or with a 1,3-dicarbonyl compound and an amine in a Hantzsch-type synthesis to yield dihydropyridine (B1217469) scaffolds. The resulting heterocyclic structures often serve as core motifs in medicinal chemistry.

Precursor in Multi-Step Syntheses of Biologically Relevant Molecules

The utility of this compound extends to its role as a crucial precursor in the multi-step synthesis of a variety of biologically relevant molecules. Its incorporation can be a key step in building the final complex structure with desired pharmacological properties.

The piperazine (B1678402) nucleus is a common feature in many antiviral agents. While direct synthesis pathways starting from this compound are not extensively documented in publicly available literature, its structural motifs are present in potent antiviral compounds. For example, piperazine derivatives are integral to the structure of certain inhibitors of the Zika virus and other flaviviruses. nih.gov The synthesis of such compounds often involves the coupling of a substituted piperazine with various aromatic or heterocyclic moieties. The aldehyde group of this compound could be readily converted to other functional groups, such as an amine via reductive amination, which can then be used to link the piperazine ring to the rest of the antiviral molecule.

A significant application of this compound is in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a class of drugs used in cancer therapy. nih.govnih.govmdpi.comresearchgate.net Research has demonstrated the synthesis of potent PARP-1 inhibitors based on a 1H-benzo[d]imidazole-4-carboxamide scaffold, where the 4-acetylpiperazine-1-carbonyl moiety plays a crucial role. researchgate.net In a key synthetic step, 4-acetylpiperazine is coupled with a carboxylic acid precursor of the benzimidazole (B57391) core to form the final inhibitor. The acetylpiperazine group is introduced to explore the hydrophobic pocket of the PARP-1 active site, and modifications to this group can significantly impact the inhibitory activity of the compound.

Table 1: Key Intermediates and Final Compounds in PARP-1 Inhibitor Synthesis

Compound NameRole in Synthesis
4-AcetylpiperazineStarting material for the piperazine moiety
2-(4-Carboxyphenyl)-1H-benzo[d]imidazole-4-carboxamideCore scaffold
2-(4-[4-Acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide Final PARP-1 Inhibitor

The 4-acetylpiperazine moiety is a key structural feature in the development of selective inhibitors for Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a zinc metalloprotease involved in the immune response. A notable competitive inhibitor of ERAP1, compound 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea , incorporates the 4-acetylpiperazine-1-carbonyl group. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the N-acetylpiperazine part of the molecule can lead to a significant loss of potency, highlighting its importance for binding to the active site of the enzyme. nih.gov The synthesis of this inhibitor involves the coupling of 1-(4-acetylpiperazine-1-carbonyl)cyclohexan-1-amine with p-tolyl isocyanate.

The piperazine scaffold is a common structural element in the design of neurokinin-1 (NK1) receptor antagonists, which are used to treat nausea and vomiting associated with chemotherapy. nih.govnih.govmdpi.com While a direct synthetic route from this compound is not explicitly described, the aldehyde functionality can be readily transformed into various groups that are present in known NK1 antagonists. For example, reductive amination of the aldehyde can introduce substituted amine functionalities, which are common in this class of drugs. The acetyl group on the piperazine can also be modified or retained to optimize the pharmacokinetic properties of the final compound.

The design of antagonists for the P2Y12 receptor, a key target for antiplatelet therapy, often incorporates a piperazine ring system. nih.gov The versatility of the piperazine scaffold allows for the introduction of various substituents to modulate the antagonist's potency and selectivity. The carbaldehyde group of this compound can serve as a synthetic handle to introduce the necessary pharmacophoric elements required for P2Y12R antagonism. For instance, the aldehyde can be used in olefination reactions to introduce double bonds or can be reduced to an alcohol and further functionalized to create ether or ester linkages, which are present in some P2Y12R antagonist structures.

Application in Fatty Acid Binding Protein (FABP4) Inhibitor Design

Fatty Acid Binding Protein 4 (FABP4) is a protein expressed predominantly in fat cells (adipocytes) and immune cells (macrophages), where it plays a key role in the storage and transport of fatty acids and in inflammation. nih.gov Because of its association with metabolic syndrome, diabetes, and atherosclerosis, the development of small-molecule inhibitors for FABP4 has become an important area of drug discovery. nih.gov

The search for effective FABP4 inhibitors has led to the synthesis and evaluation of numerous chemical classes, including derivatives of niacin, quinoxaline, aryl-quinoline, and various novel heterocyclic compounds. nih.gov While the direct application of this compound is not explicitly detailed in broad reviews, the piperazine moiety itself is a common N-heterocyclic ring system explored in drug discovery for its favorable physicochemical properties and its ability to serve as a versatile scaffold. nih.govmdpi.com The development of a novel series of dual FABP4/5 inhibitors demonstrated how specific heterocyclic structures could be optimized for potency. nih.gov For instance, hit-to-lead chemistry efforts led to compounds that could inhibit lipolysis in adipocytes and suppress the release of inflammatory mediators from macrophages. nih.gov The exploration of diverse heterocyclic compounds remains a key strategy in identifying new and potent FABP4 inhibitors. nih.gov

Design of PROTAC Linkers and their Chemical Aspects

PROteolysis TArgeting Chimeras (PROTACs) represent a modern therapeutic strategy that uses the cell's own protein disposal system to eliminate disease-causing proteins. nih.gov These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. nih.govbiochempeg.com The linker is not merely a spacer but plays a critical role in the PROTAC's effectiveness, influencing its solubility, cell permeability, and ability to form a stable and productive ternary complex (PROTAC-target-E3 ligase). nih.govbiochempeg.com

While alkyl and polyethylene (B3416737) glycol (PEG) chains are the most common linker motifs, saturated heterocycles like piperazine are also incorporated to confer specific properties. nih.govbiochempeg.com The inclusion of a piperazine ring in a PROTAC linker can increase its rigidity and, because of its basic nitrogen atoms, may improve the solubility of the final molecule through protonation. rsc.org

The chemical environment around the piperazine ring significantly affects its basicity (pKa). rsc.org This is a crucial consideration in drug design, as the protonation state of a molecule influences its interactions and pharmacokinetic properties. For instance, linking a piperazine ring via an amide bond, as seen in an acetylpiperazine structure, can be a strategy to modulate its pKa and improve metabolic stability by preventing N-dealkylation reactions. rsc.org The methylation of the second nitrogen in 1-acetylpiperazine (B87704) to form 1-acetyl-4-methylpiperazine (B3021541) further reduces the pKa, demonstrating the tunability of this scaffold. rsc.org

Piperazine DerivativepKa Value
1-methylpiperazine9.1
1,4-dimethylpiperazine8.1
1-acetylpiperazine7.8
1-acetyl-4-methylpiperazine6.8

Contributions to Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. The piperazine ring is considered a "privileged structure" in drug discovery, frequently appearing in bioactive compounds across various therapeutic areas. nih.govmdpi.com It is often used as a hydrophilic and basic component to optimize the pharmacokinetic properties of a drug candidate or as a central scaffold to correctly orient pharmacophoric groups for optimal interaction with a biological target. mdpi.com

SAR studies have shown that modifications to the piperazine ring can significantly impact a compound's potency and selectivity. For example, in the development of antitumor agents, the introduction of a piperazine moiety was found to significantly improve activity against certain cancer cell lines. nih.gov Similarly, in a series of tubulin polymerization inhibitors, replacing aryl piperazine groups with carbonyl piperazines (such as an acetylpiperazine) led to a reduction in antiproliferative activity, indicating a clear SAR for that particular target. taylorandfrancis.com The intrinsic activity of dopamine (B1211576) D3 receptor ligands was also found to be highly dependent on the nature of the arylcarboxamide moiety attached to a piperazine structure. nih.gov

Impact of Piperazine Moieties on Receptor Binding and Enzyme Inhibition Mechanisms

The piperazine moiety exerts a significant influence on how a molecule binds to receptors and inhibits enzymes. Its impact is often demonstrated by comparing its effects to those of structurally similar rings, such as piperidine (B6355638).

In one study focused on developing dual-acting antagonists for the histamine (B1213489) H3 receptor (H₃R) and sigma-1 receptor (σ₁R), the choice between a piperazine and a piperidine ring was critical for activity. nih.govacs.org Researchers compared two compounds that differed only in this core structure. The results showed that while replacing the piperazine with a piperidine did not significantly affect binding to the H₃R, it dramatically increased the affinity for the σ₁R by over 400-fold. nih.gov This highlights the piperidine moiety as a key structural element for dual H₃/σ₁ receptor activity in that specific chemical series. nih.gov Furthermore, the study noted that an acetyl group was a well-tolerated substituent in the σ₁R binding pocket. nih.gov

CompoundCore RinghH₃R Kᵢ (nM)σ₁R Kᵢ (nM)
Compound 4Piperazine3.171531
Compound 5Piperidine7.703.64

In the context of enzyme inhibition, piperazine derivatives have been synthesized as potent inhibitors of mitochondrial complex I. nih.gov Studies indicated that the mechanism of action for these piperazine-based inhibitors was distinct from that of other known inhibitors, binding to different subunits of the enzyme complex. nih.gov The piperazine scaffold is also found in several approved cyclin-dependent kinase (CDK) 4/6 inhibitors, where the positively charged ring is positioned in a solvent-exposed region of the enzyme, interacting with specific amino acid residues. mdpi.com These examples underscore the versatile and often crucial role of the piperazine moiety in modulating interactions with diverse biological targets.

Computational and Theoretical Investigations of 4 Acetylpiperazine 1 Carbaldehyde and Analogs

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like 4-acetylpiperazine-1-carbaldehyde at an atomic level. These theoretical investigations complement experimental data, offering insights that can guide synthetic efforts and drug discovery projects.

Analytical Characterization Methodologies in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of 4-acetylpiperazine-1-carbaldehyde. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR studies, the chemical environment of each proton is mapped. For this compound, a key diagnostic signal is the singlet corresponding to the aldehydic proton. In a study involving the N-formylation of 1-acetylpiperazine (B87704), the ¹H NMR spectrum of the resulting this compound was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. researchgate.net This analysis confirmed the presence of the carbaldehyde group with a characteristic singlet peak at δ 8.09 ppm. researchgate.net The remaining proton signals of the piperazine (B1678402) ring and the acetyl group were reported as being obscured by the reaction solvent in this particular analysis. researchgate.net

Mass Spectrometry (MS, ESI-MS, EI-MS, MS/MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): In research focused on the tin-catalyzed reductive coupling of amines, the identity of this compound was confirmed using EI-MS. The analysis showed a molecular ion peak [M]⁺ with a mass-to-charge ratio (m/z) of 156.1, which corresponds to the calculated molecular weight of the compound (C₇H₁₂N₂O₂). researchgate.net This finding provides direct evidence of the compound's successful formation. researchgate.net The fragmentation pattern in EI-MS, though not detailed in the available literature, would be expected to show characteristic losses, such as the loss of the acetyl or formyl group, which would further corroborate the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique often coupled with liquid chromatography. While specific ESI-MS data for this compound is not published, this method is commonly used for analyzing piperazine derivatives. bldpharm.com It typically generates a protonated molecular ion [M+H]⁺, which for this compound would be expected at an m/z of approximately 157.18. This technique is particularly useful for confirming the molecular mass of samples in solution. bldpharm.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the IR spectrum would be expected to show strong absorption bands for the carbonyl (C=O) stretching vibrations of both the aldehyde and the amide (acetyl) groups. Typically, the aldehyde C=O stretch appears around 1740-1720 cm⁻¹, while the amide C=O stretch is found around 1680-1630 cm⁻¹. The C-H stretch of the aldehyde group would also be visible at approximately 2830-2695 cm⁻¹. Although specific spectra for the title compound are not available, data for related structures like piperazine-1,4-dicarbaldehyde (B1582499) show these characteristic carbonyl absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. Saturated aliphatic aldehydes and amides, such as those in this compound, typically exhibit weak n→π* transitions in the UV region. This technique is generally less informative for detailed structural elucidation of this specific compound compared to NMR and MS but can be used for quantitative analysis if a suitable chromophore is present.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds.

The analysis of this compound by GC-MS has been reported, providing both retention time and mass spectral data. In one study, the compound was identified with a retention time of 25.7 to 25.8 minutes. researchgate.net The coupled mass spectrometer confirmed its identity by detecting the molecular ion at m/z 156.1. researchgate.net GC-MS is a standard method for analyzing various piperazine derivatives in research and forensic settings. bldpharm.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds. While specific HPLC methods for this compound are not detailed in the available literature, commercial suppliers indicate that HPLC data is available, suggesting its use in quality control. A typical analysis would involve reversed-phase chromatography, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. The retention time and peak purity would be used to determine the sample's integrity. HPLC is widely used for the analysis of a vast range of piperazine derivatives. bldpharm.com

Supercritical Fluid Chromatography (SFC) for Diastereomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of stereoisomers, including diastereomers, due to its high efficiency and speed. nih.gov The separation of diastereomers is of significant importance in the pharmaceutical industry as different diastereomers can exhibit distinct pharmacological activities. hplc.eu In the context of this compound, which may possess chiral centers depending on its synthesis or derivatization, SFC offers a reliable method for isolating and quantifying individual diastereomers.

The principle of SFC lies in using a supercritical fluid, most commonly carbon dioxide, as the mobile phase. The properties of a supercritical fluid, being intermediate between a liquid and a gas, allow for lower viscosity and higher diffusivity, leading to faster separations and reduced solvent consumption compared to High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

For the separation of diastereomers of compounds similar to this compound, various stationary phases can be employed. While unmodified silica (B1680970) columns are often favored for isomer separation, modified stationary phases, including chiral columns, are also frequently used under SFC conditions. hplc.eu The choice of the stationary phase and the organic modifier (co-solvent) in the mobile phase is critical for achieving optimal separation.

Research Findings:

While specific studies on the SFC separation of this compound diastereomers are not extensively documented, research on analogous small molecules provides valuable insights. For instance, studies comparing SFC with other chromatographic techniques have demonstrated the superiority of SFC in terms of success rates for the separation of diverse diastereomer pairs. hplc.eu The use of amylose (B160209) tris(3,5-dimethylphenylcarbamate) as a stationary phase with a mobile phase of 2-propanol/CO2 has been shown to achieve baseline separation of chiral compounds in a short run time. nih.gov

The following interactive data table illustrates typical parameters that could be employed in an SFC method for the separation of diastereomers of a compound like this compound.

Table 1: Representative SFC Method Parameters for Diastereomer Separation
ParameterConditionReference
Stationary PhaseAmylose tris(3,5-dimethylphenylcarbamate) nih.gov
Column Dimensions4.6 x 150 mm, 5 µm hplc.eu
Mobile PhaseCO2 / 2-Propanol (gradient) nih.gov
Flow Rate3.0 mL/min
Back Pressure150 bar
Temperature40 °C researchgate.net
DetectionUV at 220 nm

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For a compound like this compound, obtaining a single crystal and analyzing its diffraction pattern can provide precise information about bond lengths, bond angles, and conformational details. nih.govnih.gov This structural information is fundamental for understanding its chemical reactivity and potential biological interactions.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be inferred.

Research Findings:

The following interactive data table presents hypothetical crystallographic data for this compound, based on typical values observed for similar organic molecules.

Table 2: Hypothetical Crystallographic Data for this compound
ParameterValueReference
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)105.4
Volume (ų)1055.2
Z4
Resolution (Å)1.50 nih.gov

The structural elucidation through X-ray crystallography provides a foundational understanding for structure-activity relationship (SAR) studies, which are crucial in the development of new chemical entities. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Acetylpiperazine-1-carbaldehyde, and what methodological considerations are critical for reproducibility?

  • Methodology : Synthesis typically involves sequential functionalization of the piperazine ring. A common approach includes:

Acetylation : Reacting piperazine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Formylation : Introducing the carbaldehyde group via Vilsmeier-Haack reaction (using POCl₃ and DMF) or oxidation of a hydroxymethyl intermediate .

  • Key Considerations :
  • Purification via column chromatography or recrystallization to isolate intermediates.
  • Monitoring reaction progress using TLC or HPLC.
  • Avoiding over-oxidation during formylation by controlling temperature (0–5°C) .

Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic techniques?

  • Spectroscopic Methods :

  • NMR : Assign peaks for the acetyl (δ ~2.1 ppm, singlet) and carbaldehyde (δ ~9.8 ppm, singlet) groups. Confirm piperazine ring protons (δ ~3.2–3.8 ppm) .
  • IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹ for acetyl and ~1720 cm⁻¹ for aldehyde) .
    • Crystallographic Validation :
  • Use SHELX for single-crystal X-ray refinement to resolve bond lengths and angles. Mercury CSD can visualize packing patterns and hydrogen-bonding networks .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye irritation (Category 2 hazards) .
  • Use fume hoods for reactions involving volatile reagents (e.g., POCl₃).
  • Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. What experimental design challenges arise in optimizing the synthesis of this compound, particularly in achieving high regioselectivity?

  • Challenges :

  • Competing side reactions (e.g., over-acetylation or ring-opening) during functionalization .
  • Low yields due to steric hindrance from the acetyl group during formylation.
    • Solutions :
  • Use bulky bases (e.g., DBU) to suppress side reactions.
  • Employ computational tools (e.g., DFT calculations) to predict reactive sites and optimize reagent stoichiometry .

Q. How can researchers resolve contradictory spectroscopic data when analyzing reaction intermediates or byproducts?

  • Approaches :

  • Cross-validate using complementary techniques:
  • LC-MS to confirm molecular weights of intermediates.
  • 2D NMR (COSY, HSQC) to assign ambiguous proton correlations .
  • Compare experimental data with simulated spectra from software like Gaussian or ADF .

Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

  • Applications :

  • As a scaffold for synthesizing analogs with modified acetyl/aldehyde groups to probe enzyme binding (e.g., kinase inhibitors) .
  • Case Study : Derivatives of similar piperazine compounds show enhanced bioactivity when the carbaldehyde group is replaced with hydrazone moieties, highlighting its versatility in SAR exploration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.